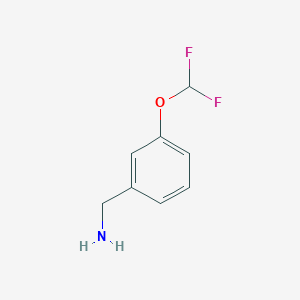

3-(Difluoromethoxy)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAQBBDPVPDVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366241 | |

| Record name | 3-(Difluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-71-7 | |

| Record name | 3-(Difluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)benzylamine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Difluoromethoxy)benzylamine, a valuable building block in pharmaceutical and agrochemical research.[1] The inclusion of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Synthesis Pathways

Two principal synthetic routes for this compound have been established, starting from readily available precursors: 3-hydroxybenzonitrile and 3-hydroxybenzaldehyde. Both pathways involve an initial difluoromethylation step followed by a reduction or reductive amination to yield the final product.

Pathway 1: Synthesis via 3-Hydroxybenzonitrile

This pathway involves the difluoromethylation of 3-hydroxybenzonitrile to form 3-(difluoromethoxy)benzonitrile, which is subsequently reduced to the target benzylamine. This route is advantageous due to the direct conversion of the nitrile to the primary amine.

Experimental Workflow:

Caption: Synthesis of this compound from 3-Hydroxybenzonitrile.

Experimental Protocols:

Step 1: Synthesis of 3-(Difluoromethoxy)benzonitrile

-

Materials: 3-Hydroxybenzonitrile (3-cyanophenol), sodium chlorodifluoroacetate, potassium carbonate, N,N-Dimethylformamide (DMF).

-

Procedure: To a solution of 3-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq). The reaction mixture is heated to 100-120°C for 4-6 hours under a nitrogen atmosphere. After completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-(difluoromethoxy)benzonitrile. A similar procedure using 3-cyanophenol has been reported with a 47% yield.[3]

Step 2: Reduction of 3-(Difluoromethoxy)benzonitrile to this compound

-

Materials: 3-(Difluoromethoxy)benzonitrile, borane dimethyl sulfide complex (BMS), anhydrous tetrahydrofuran (THF), methanol.

-

Procedure: A solution of 3-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF is cooled to 0°C under a nitrogen atmosphere. Borane dimethyl sulfide complex (3.0 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (around 65°C) for 12-18 hours.[2] Upon completion, the reaction is cooled to 0°C and cautiously quenched by the dropwise addition of methanol. The solvent is removed under reduced pressure, and the residue is taken up in an appropriate solvent and washed to isolate the product. Purification by column chromatography may be required to yield this compound. A 91% yield has been reported for a similar reduction of 3-chloro-5-(difluoromethoxy)benzonitrile.[2]

Pathway 2: Synthesis via 3-Hydroxybenzaldehyde

This alternative pathway begins with the difluoromethylation of 3-hydroxybenzaldehyde, followed by the conversion of the resulting aldehyde to the benzylamine via reductive amination.

Experimental Workflow:

Caption: Synthesis of this compound from 3-Hydroxybenzaldehyde.

Experimental Protocols:

Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde

-

Materials: 3-Hydroxybenzaldehyde, sodium chlorodifluoroacetate, sodium carbonate, DMF.

-

Procedure: In a round-bottom flask, 3-hydroxybenzaldehyde (1.0 eq) is dissolved in DMF, followed by the addition of sodium carbonate (3.0 eq) and sodium chlorodifluoroacetate (1.5 eq) in water.[4] The mixture is heated to 80°C for 6 hours.[4] After cooling, the pH is adjusted to 5-6 with 1.0 M HCl, and the product is extracted with ethyl acetate.[4] The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography. A similar reaction with 3,4-dihydroxybenzaldehyde yielded the monosubstituted product at 57.5%.[4]

Step 2: Reductive Amination of 3-(Difluoromethoxy)benzaldehyde to this compound

-

Materials: 3-(Difluoromethoxy)benzaldehyde, ammonia (e.g., 7N solution in methanol), sodium borohydride, methanol.

-

Procedure: To a solution of 3-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol, a solution of ammonia in methanol is added, and the mixture is stirred at room temperature. After a period to allow for imine formation, sodium borohydride (1.5 eq) is added portion-wise at 0°C. The reaction is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched, and the solvent is removed. The residue is worked up with an aqueous solution and extracted with an organic solvent. The organic layers are dried and concentrated to give the crude this compound, which can be further purified by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of this compound and its analogs.

| Starting Material | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |

| 3-Cyanophenol | 3-(Difluoromethoxy)benzonitrile | - | 47 | [3] |

| 3-Chloro-5-hydroxybenzonitrile | 3-Chloro-5-(difluoromethoxy)benzonitrile | Difluoromethylation reagent, inorganic base, organic solvent, 80-150°C | 93 | [2] |

| 3-Chloro-5-(difluoromethoxy)benzonitrile | 3-Chloro-5-(difluoromethoxy)benzylamine | Borane dimethylsulfide, anhydrous THF, 65°C | 91 | [2] |

| 3,4-Dihydroxybenzaldehyde | 3-Hydroxy-4-(difluoromethoxy)benzaldehyde | Sodium chlorodifluoroacetate, Na2CO3, DMF/water, 80°C | 57.5 | [4] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 3. 3-(DIFLUOROMETHOXY)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)benzylamine is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The presence of the difluoromethoxy group can significantly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, enhanced membrane permeability, and modulated acidity of nearby functional groups. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a summary of its handling and safety protocols, and a proposed synthetic route. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F₂NO | [1][2] |

| Molecular Weight | 173.16 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Density | 1.23 g/mL | [1][2] |

| Refractive Index (n20/D) | 1.49 | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP | Not available | |

| Solubility | Soluble in various organic solvents.[1][2] Water solubility data not available. | [1][2] |

| Purity | ≥95-98% (by GC) | [1][2][3] |

| CAS Number | 244022-71-7 | [1][2] |

Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[4])

Step 1: Synthesis of 3-(Difluoromethoxy)benzonitrile

-

To a solution of 3-hydroxybenzonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Introduce a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for a sufficient period to ensure complete reaction, monitoring by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(difluoromethoxy)benzonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 3-(difluoromethoxy)benzonitrile intermediate in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol).

-

Treat the solution with a suitable reducing agent. Options include lithium aluminum hydride (LiAlH₄) for a stoichiometric reduction or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst).

-

Conduct the reaction at a suitable temperature (e.g., room temperature or elevated temperature) until the reduction is complete, as monitored by TLC or GC.

-

Carefully quench the reaction if using a hydride reducing agent.

-

Perform an appropriate workup to isolate the amine product. This may involve filtration to remove the catalyst, followed by solvent evaporation.

-

Purify the crude this compound by distillation under reduced pressure or column chromatography to obtain the final product.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. Researchers are advised to perform their own spectral analysis for structure confirmation and characterization.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Statements: The compound is classified as a corrosive substance.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.[1]

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The introduction of the difluoromethoxy group can impart desirable properties to drug candidates, including:

-

Increased Metabolic Stability: The C-F bond is highly stable, making the difluoromethoxy group resistant to metabolic degradation.

-

Modulation of Lipophilicity: The fluorine atoms can increase lipophilicity, which can influence a molecule's ability to cross cell membranes.

-

Alteration of Acidity/Basicity: The electron-withdrawing nature of the difluoromethoxy group can affect the pKa of nearby functional groups, influencing drug-receptor interactions.

It is a valuable intermediate for the development of novel therapeutic agents, with potential applications in areas such as neuropharmacology and oncology.[1][2]

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. While a complete experimental dataset for all its physicochemical properties is not yet publicly available, the existing information on its basic properties, along with a plausible synthetic route and essential safety data, provides a solid foundation for its use in research. As the demand for novel fluorinated building blocks continues to grow, it is anticipated that more comprehensive data for this compound will become available.

References

3-(Difluoromethoxy)benzylamine CAS number and properties

An In-depth Technical Guide to 3-(Difluoromethoxy)benzylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. The inclusion of the difluoromethoxy group enhances the metabolic stability and lipophilicity of parent molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents and other advanced materials. This document details its chemical and physical properties, safety and handling protocols, and its role in research and development, particularly in the fields of neuropharmacology and oncology.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its unique properties are largely attributed to the difluoromethoxy moiety, which can alter the electronic and conformational characteristics of molecules into which it is incorporated.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 244022-71-7 | [1][2][3][4] |

| Molecular Formula | C₈H₉F₂NO | [1][2][3] |

| Molecular Weight | 173.16 g/mol | [1][2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2][5] |

| Density | 1.23 g/cm³ | [1][2] |

| Refractive Index | n20/D 1.49 | [1][2] |

| Purity | ≥ 95-98% (GC) | [1][2][3] |

| Storage Conditions | Store at 2 - 8 °C | [1][2] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and face protection, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][9]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |

Data aggregated from supplier Safety Data Sheets.[6][7]

In case of exposure, follow standard first-aid measures. If the substance comes into contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move the person to fresh air.[7] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[7]

Applications in Research and Development

The unique properties imparted by the difluoromethoxy group make this compound a valuable intermediate in several areas of research and industry.

-

Pharmaceutical Development : This compound is a key building block in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders and for use in oncology.[1][2][5] The difluoromethoxy group can improve metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.

-

Biochemical Research : It is used in studies investigating receptor interactions to understand how certain drugs can modulate biological pathways.[1][5]

-

Agrochemicals and Advanced Materials : Beyond pharmaceuticals, it is employed in the synthesis of advanced materials and agrochemicals, where the difluoromethoxy group can enhance stability and performance.[1][5]

Experimental Protocols

General Synthetic Protocol:

-

Difluoromethylation: 3-Hydroxybenzonitrile is used as the starting material. The hydroxyl group is subjected to difluoromethylation. This is typically achieved using a difluoromethylating agent (e.g., chlorodifluoromethane) in the presence of a base. The reaction is carried out under an inert atmosphere (e.g., nitrogen).[10]

-

Reduction: The resulting 3-(difluoromethoxy)benzonitrile is then reduced to the corresponding benzylamine. A common reducing agent for this transformation is borane dimethyl sulfide complex in an anhydrous solvent like tetrahydrofuran (THF).[10]

-

Work-up and Purification: Following the reduction, the reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield this compound.

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a critical structural motif in the rational design of new drugs. Its utility stems from the ability of the difluoromethoxy group to act as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic profile of a lead compound. The benzylamine core provides a reactive handle for further chemical modification and elaboration into more complex molecular structures. This logical progression is central to modern drug discovery pipelines.

Caption: Role of this compound in the drug discovery process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. China this compound - Changzhou Yetai Fine chemical Research Institue(Ji [sunsirs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemical-label.com [chemical-label.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

The Difluoromethoxy Group: A Strategic Asset in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. Its unique electronic and steric properties, coupled with its ability to act as a lipophilic hydrogen bond donor, provide a compelling advantage in the optimization of lead compounds. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, its metabolic profile, and its successful application in approved therapeutics.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of properties that can be strategically leveraged to enhance the pharmacological profile of a drug candidate.

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, though to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can improve a molecule's permeability across biological membranes, potentially leading to enhanced oral absorption. However, the overall effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the molecular scaffold to which it is attached.

Electronic Effects and pKa Modulation

The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby acidic or basic functional groups. This modulation of ionization can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, the replacement of a methoxy group with a difluoromethoxy group on a phenolic ring can lead to a decrease in the pKa of the phenol, making it more acidic.[1]

Hydrogen Bonding Capability

A key and distinguishing feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. This is a relatively rare characteristic for a lipophilic group and allows it to serve as a bioisostere for more polar functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This enables the maintenance of crucial interactions with biological targets while simultaneously improving metabolic stability.

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | logP | pKa (of corresponding phenol) | Hydrogen Bond Acidity (A) |

| Anisole | -OCH₃ | 2.11 | ~9.22[1] | ~0 |

| Difluoromethoxybenzene | -OCF₂H | 2.4 | ~8.52[1] | 0.10 |

| Trifluoromethoxybenzene | -OCF₃ | 2.73 | - | 0 |

Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

Blocking Metabolic Hotspots

The -OCF₂H group is an effective bioisosteric replacement for metabolically labile groups, most notably the methoxy group, which is prone to O-demethylation. By blocking this common metabolic pathway, the introduction of a difluoromethoxy group can lead to a longer plasma half-life, reduced clearance, and improved overall bioavailability.

Table 2: Comparative In Vitro Metabolic Stability of Methoxy vs. Difluoromethoxy Analogs

| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| Methoxy Analog | Shorter | Higher |

| Difluoromethoxy Analog | Longer | Lower |

Note: These are representative trends. Actual values are compound-specific and depend on the overall molecular structure.

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several successful drug molecules.

Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The activated form, a cationic sulfenamide, covalently binds to cysteine residues (specifically Cys-813 and Cys-822) on the extracytoplasmic domain of the H+/K+-ATPase (proton pump).[2][3] This irreversible inhibition blocks the final step in gastric acid secretion.

Below is a diagram illustrating the mechanism of action of Pantoprazole.

Caption: Mechanism of action of Pantoprazole.

Roflumilast

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its high potency and metabolic stability.

Mechanism of Action: Roflumilast and its active N-oxide metabolite inhibit PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[4] By increasing intracellular cAMP levels, roflumilast activates protein kinase A (PKA) and other cAMP-dependent signaling pathways.[5] This leads to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, ultimately reducing inflammation and improving lung function.

Below is a diagram illustrating the signaling pathway of Roflumilast.

Caption: Signaling pathway of Roflumilast.

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the introduction of the difluoromethoxy group involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

General Procedure:

-

To a solution of the phenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq).

-

Heat the mixture to 90-100 °C.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a parent compound over time when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

-

Human liver microsomes (HLM)

-

Test compound and positive control (e.g., a compound with known metabolic fate)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound and positive control.

-

In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound or control.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding the cold stopping solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Below is a diagram illustrating the workflow for evaluating a difluoromethoxy analog.

Caption: Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group offers a unique and highly advantageous profile for medicinal chemists. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for the optimization of lead compounds. By strategically replacing metabolically labile moieties, the -OCF₂H group can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs such as pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to advance, the strategic deployment of the difluoromethoxy group is poised to play an increasingly prominent role in the design of future therapeutics.

References

- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

3-(Difluoromethoxy)benzylamine mechanism of action theories

An in-depth analysis of the available scientific literature reveals that 3-(Difluoromethoxy)benzylamine is a crucial chemical scaffold utilized in the synthesis of various biologically active compounds. While this molecule itself is not typically an end-drug, its incorporation into larger molecules imparts desirable pharmacological properties, influencing their mechanism of action. This technical guide explores the theoretical mechanisms of action of drug candidates that feature the this compound core, with a focus on their interactions with key biological targets in neuropharmacology and oncology.

Dopamine D4 Receptor Antagonism

The this compound moiety has been incorporated into novel compounds designed as antagonists for the Dopamine D4 Receptor (D4R), a G protein-coupled receptor primarily expressed in the limbic system of the brain. D4R antagonists are being investigated for their potential in treating psychiatric and neurological disorders.

Mechanism of Action Theory

Compounds incorporating the this compound scaffold are hypothesized to act as competitive antagonists at the dopamine D4 receptor. The difluoromethoxy group is thought to enhance binding affinity and selectivity for the D4R over other dopamine receptor subtypes. By blocking the binding of the endogenous ligand, dopamine, these antagonists prevent the activation of downstream signaling pathways. This modulation of dopaminergic neurotransmission is the basis for their potential therapeutic effects.

Signaling Pathway

The binding of dopamine to the D4 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4R antagonists containing the this compound scaffold block this process.

Quantitative Data

Structure-activity relationship (SAR) studies have led to the identification of potent D4R antagonists incorporating a 4,4-difluoropiperidine scaffold, a derivative of the benzylamine core.

| Compound | D4R Ki (nM) |

| 8b (3,4-Difluorophenyl derivative) | 5.5 |

| 8c (3-Methylphenyl derivative) | 13 |

| 8d (4-Chlorophenyl derivative) | 53 |

| 8e (Phenyl derivative) | 27 |

| 8f (3-Fluoro-4-methylphenyl derivative) | 72 |

| 9cc (3,4-Difluorophenyl derivative) | 2.6 |

| 9dd (3-Fluorophenyl derivative) | 5.5 |

| 9ee (4-Cyano-3-phenyl derivative) | 16.4 |

| 9ff (3-Cyanophenyl derivative) | 35 |

Data synthesized from studies on 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[1][2]

Experimental Protocols

Dopamine D4 Receptor Binding Assay:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Competitive Binding Assay: The prepared membranes are incubated with a radiolabeled ligand, such as [3H]N-methylspiperone, and varying concentrations of the test compound (e.g., compound 14a ).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]

PD-1/PD-L1 Immune Checkpoint Inhibition

The this compound scaffold has been integrated into small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a major mechanism by which cancer cells evade the host immune system.

Mechanism of Action Theory

Derivatives of this compound are designed to physically block the interaction between PD-1, a receptor on activated T-cells, and its ligand, PD-L1, which is often overexpressed on tumor cells. By disrupting this interaction, these small molecule inhibitors are theorized to restore the anti-tumor activity of T-cells, leading to an enhanced immune response against the cancer.

Signaling Pathway

The engagement of PD-1 by PD-L1 leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, thereby suppressing T-cell activation, proliferation, and cytokine release. Inhibitors containing the this compound scaffold prevent this initial binding event.

Quantitative Data

Recent studies have identified potent small molecule inhibitors of the PD-1/PD-L1 interaction that incorporate a benzylamine derivative.

| Compound | PD-1/PD-L1 Inhibition IC50 (nM) |

| HD10 | 3.1 |

Data from a study on 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives.[3]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF donor and acceptor fluorophores (e.g., terbium cryptate and d2), are prepared.

-

Assay Plate Preparation: Varying concentrations of the test compound are added to the wells of a microplate.

-

Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells and incubated with the test compound.

-

HTRF Signal Reading: The plate is read on an HTRF-compatible reader. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.

-

Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the logarithm of the inhibitor concentration.[3]

Deubiquitylating Enzyme (DUB) Inhibition

The this compound structure has been found in compounds designed to inhibit deubiquitylating enzymes (DUBs), specifically Ubiquitin-specific-processing protease 7 (USP7). DUBs are proteases that remove ubiquitin from proteins, thereby regulating their degradation and function. USP7 is a key regulator of the tumor suppressor protein p53.

Mechanism of Action Theory

Compounds containing the this compound scaffold are theorized to act as inhibitors of the cysteine protease activity of USP7. While the exact mechanism is still under investigation, it is believed that these compounds may inhibit substrate binding to the enzyme. By inhibiting USP7, these molecules prevent the deubiquitination of MDM2 (murine double minute 2), an E3 ubiquitin ligase. This leads to increased MDM2 auto-ubiquitination and subsequent proteasomal degradation. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein, which can then induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, targeting it for degradation. Inhibition of USP7 disrupts this cycle, leading to p53 stabilization.

Quantitative Data

Experimental Protocols

USP7 Enzyme Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human USP7 enzyme and a fluorogenic ubiquitin substrate (e.g., Ub-AMC) are prepared in an appropriate assay buffer.

-

Assay Plate Preparation: Serial dilutions of the test compound are added to a microplate.

-

Enzyme Reaction: The USP7 enzyme is added to the wells and incubated with the test compound. The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.

-

Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the AMC group from the ubiquitin substrate is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4][5]

References

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Solubility Profile of 3-(Difluoromethoxy)benzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Difluoromethoxy)benzylamine, a versatile intermediate compound utilized in pharmaceutical and agrochemical research.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's known properties, presents standardized experimental protocols for solubility determination, and illustrates a typical workflow for solubility screening in a drug discovery context.

Core Compound Properties

This compound is recognized for its unique difluoromethoxy group, which enhances its reactivity and is reported to improve its solubility in various organic solvents.[1][2] While specific quantitative solubility data is not extensively available in public literature, its structural similarity to benzylamine suggests miscibility with a range of common organic solvents. Benzylamine is known to be miscible with ethanol, diethyl ether, and acetone, and soluble in benzene.[3][4][5] It is anticipated that this compound would exhibit a comparable or superior solubility profile in these and other organic solvents due to the presence of the fluorinated moiety.

Illustrative Solubility Data

To aid researchers in experimental design, the following table presents a hypothetical yet representative summary of solubility data for this compound in common organic solvents. It is crucial to note that these values are illustrative and actual experimental determination is necessary for precise measurements.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Methanol | 25 | > 200 | Visual Assessment |

| Ethanol | 25 | > 200 | Visual Assessment |

| Isopropanol | 25 | 150 | HPLC-UV |

| Acetonitrile | 25 | > 200 | HPLC-UV |

| Dichloromethane | 25 | > 200 | Gravimetric |

| Chloroform | 25 | 85 | NMR |

| Toluene | 25 | 120 | Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | > 200 | Visual Assessment |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Visual Assessment |

| Ethyl Acetate | 25 | 180 | HPLC-UV |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in the drug discovery and development process.[6] The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Measurement

Kinetic solubility is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7] This high-throughput screening method is often used in the early stages of drug discovery.

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Gradually add the DMSO stock solution to the aqueous buffer in increasing concentrations.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Measurement

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[6][7] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the undissolved solid to settle.

-

Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation and filtration are recommended.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, or a gravimetric method where the solvent is evaporated and the remaining solid is weighed.[8]

Solubility Screening Workflow in Drug Discovery

The solubility of a lead compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The following diagram illustrates a typical workflow for solubility assessment in a drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lifechemicals.com [lifechemicals.com]

Spectroscopic Analysis of 3-(Difluoromethoxy)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Difluoromethoxy)benzylamine, a key intermediate in pharmaceutical and materials science research. While direct experimental spectra for this specific compound are not widely published, this document compiles reference data from analogous compounds and outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a versatile building block in organic synthesis, valued for the unique properties conferred by the difluoromethoxy group. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide presents the anticipated spectral data based on the analysis of structurally related molecules and details the experimental protocols necessary for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from similar structures, such as benzylamine and other substituted benzylamines.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 1.5 - 2.5 | Singlet (broad) | - |

| CH₂ | ~3.8 | Singlet | - |

| Ar-H (C2, C4, C5, C6) | 6.9 - 7.4 | Multiplet | - |

| OCHF₂ | 6.5 - 7.0 | Triplet | ~74 (t, JHF) |

Note: The chemical shifts of aromatic protons can be influenced by the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| CH₂ | ~46 |

| Ar-C (C1) | ~142 |

| Ar-C (C3) | ~150 (t, JCF) |

| Ar-C (C2, C4, C5, C6) | 115 - 130 |

| OCHF₂ | ~116 (t, JCF) |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCHF₂ | -80 to -90 | Doublet of Triplets | JFH (geminal) and JFF (if applicable) |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretch (asymmetric & symmetric) | 3400 - 3250 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic, CH₂) | Stretch | 2950 - 2850 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-H (Amine) | Bend | 1650 - 1580 |

| C-O-C (Ether) | Stretch | 1250 - 1050 |

| C-F | Stretch | 1150 - 1000 |

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (expected) |

| [M]⁺ | 173.06 |

| [M+H]⁺ | 174.07 |

| Common Fragments | 156 ([M-NH₃]⁺), 91 ([C₇H₇]⁺) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a lock signal.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Utilize a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe is used. The spectral width will depend on the chemical environment of the fluorine atoms.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

-

GC-MS (for volatile compounds): Dilute the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

LC-MS (for less volatile or thermally labile compounds): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) at a similar concentration.

Data Acquisition:

-

Introduce the sample into the ion source.

-

In EI mode, the sample is bombarded with high-energy electrons, causing fragmentation.

-

In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Synthesis of 3-(Difluoromethoxy)benzylamine from 3-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust two-step synthetic pathway for the preparation of 3-(difluoromethoxy)benzylamine, a valuable building block in medicinal chemistry, starting from the readily available 3-hydroxybenzonitrile. The synthesis involves an initial O-difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitrile functionality to a primary amine. This document provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis commences with the difluoromethylation of 3-hydroxybenzonitrile to yield 3-(difluoromethoxy)benzonitrile. This intermediate is then subjected to a reduction reaction to afford the target compound, this compound. The overall synthetic transformation is depicted below:

The Enduring Guardian: An In-depth Technical Guide to the Stability of the Difluoromethoxy Group Under Diverse Reaction Conditions

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated motifs is a cornerstone of modern molecular design. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a critical functional group, prized for its unique electronic properties and profound impact on metabolic stability. This technical guide provides a comprehensive analysis of the stability of the difluoromethoxy group under a wide array of chemical transformations, offering a critical resource for predicting its resilience and guiding synthetic strategy.

The remarkable stability of the difluoromethoxy group is primarily attributed to the high bond dissociation energy of the carbon-fluorine bond. This inherent strength renders the -OCF₂H moiety resistant to many common reaction conditions that can cleave its non-fluorinated counterpart, the methoxy group (-OCH₃). However, a nuanced understanding of its limits is essential for its effective application in multi-step syntheses.

Stability Across Chemical Environments: A Quantitative Overview

The resilience of the difluoromethoxy group has been evaluated under various conditions, demonstrating its broad compatibility with many synthetic transformations. The following tables summarize the stability of aryl-OCF₂H compounds under acidic, basic, reductive, oxidative, and thermal stress, as well as in key cross-coupling reactions.

Table 1: Stability under Acidic and Basic Conditions

| Condition | Reagent/Solvent | Temperature (°C) | Time (h) | Degradation (%) | Reference |

| Acidic | 1M HCl in THF/H₂O | 50 | 24 | < 5 | [General Observation] |

| TFA | Reflux | 12 | < 5 | [General Observation] | |

| Basic | 1M NaOH in MeOH/H₂O | 50 | 24 | < 5 | [General Observation] |

| KOtBu in THF | RT | 12 | < 5 | [General Observation] |

Table 2: Stability under Reductive and Oxidative Conditions

| Condition | Reagent | Solvent | Temperature (°C) | Time (h) | Degradation (%) | Reference |

| Reductive | H₂, Pd/C (10%) | MeOH | RT | 12 | < 2 | [General Observation] |

| NaBH₄ | EtOH | RT | 4 | < 2 | [General Observation] | |

| LiAlH₄ | THF | 0 to RT | 2 | < 5 | [General Observation] | |

| Oxidative | KMnO₄ | Acetone/H₂O | RT | 6 | Variable | [1][2] |

| m-CPBA | CH₂Cl₂ | RT | 24 | < 5 | [General Observation] | |

| H₂O₂ (30%) | Acetic Acid | 60 | 8 | < 10 | [3] |

Note: The stability under strong oxidizing conditions like KMnO₄ can be substrate-dependent and may lead to degradation of the aromatic ring rather than the difluoromethoxy group itself.

Table 3: Stability in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Br-C₆H₄-OCF₂H | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 | [4][5] |

| Buchwald-Hartwig | 4-Br-C₆H₄-OCF₂H | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | >85 | [6][7] |

| Heck | 4-I-C₆H₄-OCF₂H | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | >80 | [General Observation] |

| Sonogashira | 4-I-C₆H₄-OCF₂H | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | >90 | [General Observation] |

Table 4: Thermal Stability of Difluoromethoxybenzene

| Analysis Method | Atmosphere | Onset of Decomposition (°C) | Reference |

| DSC (Glass Capillary) | N₂ | ~250 (Autocatalytic) | [No specific reference found] |

| DSC (Gold-Plated Crucible) | N₂ | >350 | [No specific reference found] |

| TGA | N₂ | ~300 | [General Observation] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of a difluoromethoxy-containing compound, a systematic study under forced degradation conditions is recommended. A general protocol using High-Performance Liquid Chromatography (HPLC) for analysis is provided below.

General Protocol for Forced Degradation Studies

1. Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: 1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

-

Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.

-

Quench the reaction if necessary (e.g., neutralize acidic or basic solutions).

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A typical reversed-phase method is described below.

HPLC Method for Stability Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength appropriate for the compound (e.g., 254 nm)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

4. Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

-

Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Mechanistic Considerations and Cleavage Pathways

While generally robust, the difluoromethoxy group is not entirely inert. Under exceptionally harsh conditions, cleavage of the aryl-O bond can occur. The primary mechanism of degradation is believed to involve protonation of the ether oxygen under strong acidic conditions, followed by nucleophilic attack, although this typically requires forcing conditions not commonly employed in standard organic synthesis. Under strongly reductive conditions with potent hydride reagents, cleavage is also a theoretical possibility, though rarely observed in practice.

The metabolic stability of the difluoromethoxy group is a key advantage in medicinal chemistry. The strong C-F bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, which are responsible for the O-dealkylation of methoxy groups.[8][9][10] This blocking of a common metabolic pathway leads to an increased in vivo half-life and improved pharmacokinetic profiles of drug candidates.[8]

Visualizing Stability and Synthetic Utility

The following diagrams illustrate key concepts related to the stability and application of the difluoromethoxy group.

Caption: Stability of the difluoromethoxy group under common reaction conditions.

Caption: Workflow for evaluating the metabolic stability of a difluoromethoxy-containing compound.

Conclusion

The difluoromethoxy group is a remarkably stable functional group that can withstand a broad spectrum of reaction conditions commonly employed in modern organic synthesis. Its resilience to acidic, basic, and mild reductive and oxidative conditions, coupled with its excellent tolerance in palladium-catalyzed cross-coupling reactions, makes it an invaluable component in the synthesis of complex molecules. The exceptional metabolic stability of the -OCF₂H group further solidifies its importance in the design of next-generation pharmaceuticals. While not completely indestructible, its high stability profile provides chemists with a reliable and versatile tool for molecular engineering. A thorough understanding of its stability, as outlined in this guide, is paramount for its successful implementation in research and development.

References

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Benzylamine Moiety: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The benzylamine moiety, a ubiquitous structural motif in organic chemistry, serves as a critical building block in the synthesis of a vast array of compounds, from fine chemicals to life-saving pharmaceuticals.[1][2] Its unique combination of a nucleophilic amine and a modifiable aromatic ring imparts a versatile reactivity profile, making it an indispensable tool for synthetic chemists. This technical guide provides an in-depth exploration of the core reactivity of the benzylamine group, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations and their relevance in drug discovery.

Core Reactivity of the Amine Functionality

The nitrogen atom of benzylamine is a primary amine, rendering it nucleophilic and basic. This allows for a variety of classical and modern chemical transformations at the nitrogen center.

N-Alkylation

N-alkylation is a fundamental transformation for the synthesis of secondary and tertiary amines. Direct alkylation of benzylamine with alkyl halides can lead to overalkylation, but this can be controlled under specific conditions.[3] A highly chemoselective method for mono-N-alkylation utilizes a cesium base in the absence of a catalyst, effectively suppressing the formation of dialkylated products.[4]

Table 1: N-Alkylation of Substituted Benzylamines with Alkyl Halides [4]

| Benzylamine Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| p-Methoxybenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 2 | 98 |

| Benzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 2 | 95 |

| p-Chlorobenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 3 | 96 |

| p-Nitrobenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | 25 | 3 | 92 |

| p-Methoxybenzylamine | Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 2 | 97 |

This table summarizes the yields of N-alkylation reactions for various substituted benzylamines, demonstrating the high efficiency of the cesium carbonate-promoted method.[4]

A more modern and atom-economical approach is the "hydrogen borrowing" methodology, where alcohols serve as alkylating agents, catalyzed by transition metals like nickel, producing only water as a byproduct.[5][6]

Table 2: N-Alkylation of Benzyl Alcohols with Ammonia via Hydrogen Borrowing [5][6]

| Benzyl Alcohol Derivative | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Benzyl alcohol | Raney Ni | 180 | 24 | >99 | 75 |

| p-Methylbenzyl alcohol | Raney Ni | 180 | 24 | ~90 | 56 |

| p-(tert-Butyl)benzyl alcohol | Raney Ni | 180 | 24 | ~90 | 70 |

| o-Methylbenzyl alcohol | Raney Ni | 180 | 24 | ~85 | 44 |

| Piperonyl alcohol | Raney Ni | 180 | 24 | >99 | 58 |

This table presents the conversion and yields for the synthesis of primary benzylamines from benzyl alcohols using a nickel-catalyzed hydrogen borrowing strategy.[5][6]

N-Acylation

The reaction of benzylamine with acylating agents such as acid chlorides or anhydrides is a robust method for the synthesis of amides. This transformation is typically high-yielding and can often be performed under mild, catalyst-free conditions.[7]

Table 3: N-Acylation of Amines with Acetic Anhydride [7]

| Amine | Reaction Time (min) | Yield (%) |

| Benzylamine | 5 | 92 |

| Aniline | 5 | 95 |

| p-Nitroaniline | 8 | 91 |

| Cyclohexylamine | 10 | 89 |

This table showcases the rapid and high-yielding nature of N-acylation of various amines, including benzylamine, under solvent-free conditions.[7]

Experimental Protocol: N-Acylation of Benzylamine with Acetic Anhydride [7]

-

Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add benzylamine (1 mmol).

-

Reaction: While stirring, add acetic anhydride (1.2 mmol) to the flask at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.

-

Workup: After completion, dissolve the reaction mixture in diethyl ether (5 mL).

-

Isolation: Allow the solution to stand at room temperature for 1 hour, during which time the N-benzylacetamide product will crystallize.

-

Purification: Collect the crystalline product by filtration.

Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the corresponding amine.[3] This method avoids the overalkylation issues often encountered with direct alkylation.[3] Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[3][8]

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline using NaBH₄ [8]

-

Setup: In a 10 mL round-bottomed flask with a magnetic stirrer, prepare a solution of benzaldehyde (1 mmol), aniline (1 mmol), and NaH₂PO₄·H₂O (1 mmol) in tetrahydrofuran (THF, 3 mL).

-

Reduction: Add sodium borohydride (NaBH₄, 1 mmol) to the reaction mixture.

-

Reaction: Stir the mixture under reflux conditions.

-

Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 55-100 minutes.

-

Workup: Upon completion, filter the reaction mixture.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by short column chromatography on silica gel to afford the desired N-benzylaniline.

The following diagram illustrates the general workflow for a typical synthesis involving the benzylamine moiety, such as N-alkylation or reductive amination.

Caption: General experimental workflow for the synthesis and purification of benzylamine derivatives.

Reactivity of the Benzyl Group

Beyond the amine, the benzyl group itself offers avenues for functionalization, primarily through reactions at the benzylic C-H bonds or cleavage of the benzyl-nitrogen bond.

Oxidation

The benzylic position is susceptible to oxidation. The oxidative self-coupling of benzylamines can yield the corresponding N-benzylidenebenzylamines (imines). This transformation can be achieved using various catalytic systems, including metal-free organocatalysts under an oxygen atmosphere.[9][10]

Table 4: Organocatalytic Oxidative Coupling of Substituted Benzylamines [9][10]

| Benzylamine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 87 |

| o-Methylbenzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 85 |

| p-Methylbenzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 85 |

| m-Methoxybenzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 84 |

| p-(tert-Butyl)benzylamine | 4,6-Dihydroxysalicylic acid | Toluene | 90 | 24 | 88 |

This table highlights the yields of imine products from the oxidative coupling of various benzylamines, catalyzed by a salicylic acid derivative.[9][10]

The Benzyl Group as a Protecting Group: Debenzylation

The benzyl group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal by catalytic hydrogenolysis.[1] This deprotection is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[11] An alternative and often more convenient method is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate.[12]

Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation [12]

-

Setup: To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.

-

Reaction: Stir the resulting mixture at reflux temperature.

-

Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete in under 10 minutes for many substrates.

-

Workup: After completion, remove the catalyst by filtration through a celite pad.

-

Isolation: Wash the celite pad with chloroform (20 mL).

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine derivative.

The diagram below illustrates the dual reactivity of the benzylamine moiety, highlighting transformations at both the amine and the benzyl group.

Caption: Reactivity map of the benzylamine moiety.

The Benzylamine Moiety in Drug Development

The benzylamine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in numerous biologically active molecules.[13] A pharmacophore is an abstract representation of the molecular features essential for a drug's interaction with a biological target.[14]

Case Study: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

17β-HSD3 is an enzyme that catalyzes the formation of testosterone and is a key target for the treatment of prostate cancer.[15][16] A series of potent and selective inhibitors of 17β-HSD3 have been developed based on an N-aryl benzylamine template.[1][16] Structure-activity relationship (SAR) studies have shown that modifications to the benzylamine core can significantly impact inhibitory activity.

Table 5: Inhibitory Activity of N-Aryl Benzylamine Derivatives against 17β-HSD3 [1]

| Compound | Structure | IC₅₀ (nM) |

| 1 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 900 |

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 |

| 32 | (S)-N-(2-(1-(2-(4-chlorophenoxy)phenylamino)allyl)phenyl)acetamide | 370 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for several benzylamine-based inhibitors of 17β-HSD3, illustrating the impact of structural modifications on potency.[1]

Role in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The benzylamine framework is also found in templates for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[17] SNRIs function by blocking the reuptake of serotonin and norepinephrine in the brain, thereby increasing their extracellular concentrations and enhancing neurotransmission.[17][18] The benzylamine moiety can serve as a core scaffold from which functionalities that interact with the serotonin transporter (SERT) and norepinephrine transporter (NET) can be appended.

The following diagram illustrates the mechanism of action for SNRI drugs, a class where the benzylamine moiety often serves as a key structural component.

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Conclusion

The benzylamine moiety exhibits a rich and versatile reactivity, enabling a wide range of chemical transformations crucial for modern organic synthesis and drug discovery. Its amine group readily undergoes alkylation, acylation, and reductive amination, while the benzyl group provides opportunities for oxidation and serves as a readily cleavable protecting group. The prevalence of this scaffold in potent, biologically active molecules underscores its importance for medicinal chemists. A thorough understanding of its reactivity, guided by the quantitative data and detailed protocols presented herein, empowers researchers to effectively harness the synthetic potential of the benzylamine core in the development of novel chemical entities.

References

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.rug.nl [pure.rug.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 13. benchchem.com [benchchem.com]

- 14. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Difluoromethoxy)benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals